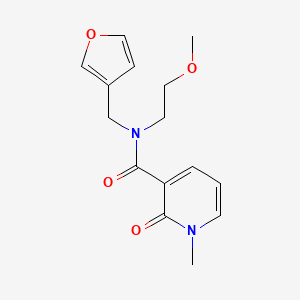

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-16-6-3-4-13(14(16)18)15(19)17(7-9-20-2)10-12-5-8-21-11-12/h3-6,8,11H,7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFDGRQCDIRHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N(CCOC)CC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its structure, synthesis, and biological properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a dihydropyridine core, substituted with a furan moiety and a methoxyethyl group. Its molecular formula is with a molecular weight of 273.30 g/mol. The presence of these functional groups contributes to its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.30 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridine core through cyclization reactions. The furan and methoxyethyl groups are introduced via substitution reactions that enhance the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

2. Antioxidant Properties

The compound shows potent antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is attributed to the presence of the furan ring, which can scavenge free radicals effectively.

3. Anticancer Potential

Preliminary studies indicate that this compound may have anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism involves modulation of apoptotic pathways and interference with cell cycle progression.

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli , showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential.

Case Study 2: Antioxidant Activity Assessment

In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging demonstrated an IC50 value of 25 µg/mL, suggesting effective antioxidant capabilities compared to standard antioxidants like ascorbic acid.

Case Study 3: Anticancer Activity

In a recent study on human cancer cell lines (MCF7 and HeLa), treatment with the compound resulted in a dose-dependent reduction in cell viability with IC50 values of 15 µM and 20 µM respectively, indicating promising anticancer effects.

Q & A

Q. What are the optimal synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, including amide bond formation between activated carboxylic acid derivatives and substituted amines. Key steps include:

- Coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to facilitate amide formation.

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .

- Purification : Column chromatography or recrystallization is critical to isolate the product with >95% purity. Reaction progress should be monitored via TLC and confirmed with NMR and MS .

Q. How is structural confirmation achieved for this compound?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR provide details on substituent connectivity and electronic environments, with methoxy (-OCH) and furan resonances serving as diagnostic peaks .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and molecular planarity, essential for validating tautomeric forms .

- Mass spectrometry : High-resolution MS confirms molecular formula and fragmentation patterns .

Intermediate Research Questions

Q. What analytical methods resolve contradictions in purity assessments between HPLC and NMR?

Discrepancies may arise due to:

- Residual solvents in NMR samples, which HPLC might not detect. Use DO shakes or lyophilization to remove volatiles .

- Isomeric impurities invisible in HPLC. Employ 2D NMR (e.g., COSY, HSQC) to identify stereochemical impurities .

- Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for cross-validation .

Q. How does the furan moiety influence the compound’s reactivity?

The furan ring’s electron-rich nature:

- Enhances electrophilic substitution : Positions C2 and C5 are reactive sites for functionalization .

- Sensitivity to oxidation : Use inert atmospheres (N/Ar) during synthesis to prevent furan ring degradation .

- π-Stacking interactions : Crystallographic data show furan participation in non-covalent interactions with aromatic biological targets .

Advanced Research Questions

Q. How can computational modeling predict SAR for dihydropyridine derivatives?

Structure-activity relationship (SAR) studies leverage:

- Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., kinases) by analyzing hydrogen bonding between the carboxamide group and active sites .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox stability or metabolic susceptibility .

- MD simulations : Evaluate conformational flexibility under physiological conditions to optimize pharmacokinetics .

Q. What experimental designs address contradictory bioactivity data across cell lines?

Conflicting results often stem from:

- Cell membrane permeability variations : Use logP measurements (HPLC) to correlate lipophilicity with uptake efficiency .

- Metabolic instability : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) to identify major metabolites via LC-MS .

- Control experiments : Include positive/negative controls (e.g., known inhibitors) and validate assays across ≥3 independent replicates .

Q. How do crystallographic data inform polymorph screening?

SHELX-refined structures reveal:

- Hydrogen-bonding networks : Dimers or chains formed via N–H···O interactions influence solubility and stability .

- Polymorph prediction : Mercury (CCDC) software identifies potential polymorphs by analyzing packing motifs and lattice energies .

- Thermal analysis : DSC/TGA cross-referenced with crystallography detects phase transitions or desolvation events .

Methodological Resources

| Technique | Application | Key References |

|---|---|---|

| SHELXL | Crystal structure refinement | |

| qNMR | Purity quantification | |

| LC-MS/MS | Metabolic stability profiling | |

| Molecular docking | Target interaction prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.